1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl

Description

Systematic IUPAC Nomenclature and Structural Formula

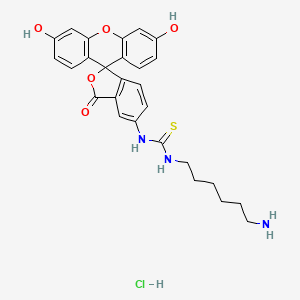

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(6-aminohexyl)-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)thiourea hydrochloride . This name reflects three critical structural components:

- 6-aminohexyl group : A six-carbon alkyl chain terminating in a primary amine group.

- Thiourea linker : A sulfur-containing functional group (-NHC(=S)NH-) connecting the hexylamine and fluorescein moieties.

- Fluorescein derivative : A spirocyclic system comprising an isobenzofuran-1-one ring fused to a xanthene backbone, with hydroxyl groups at positions 3' and 6' and a ketone at position 3.

The structural formula (Fig. 1) highlights the spiro junction between the isobenzofuran and xanthene systems, which is essential for the compound’s fluorescence properties. The thiourea bridge positions the hexylamine side chain at the fluorescein’s 5-position, ensuring spatial separation between the fluorophore and amine functional groups.

Structural Formula (Simplified Representation):

O

||

S=C(NH-(CH2)6-NH3+Cl−)-NH-C6H2(OH)2-C13H8O3

Figure 1: Simplified structural formula of 1-(6-aminohexyl)-3-(fluorescein-5-yl)thiourea hydrochloride, emphasizing the thiourea bridge and fluorescein core.

Molecular Formula and Weight Analysis

The molecular formula C27H27N3O5S·HCl confirms the compound’s composition:

- 27 carbon atoms : Distributed across the fluorescein’s aromatic rings (20 carbons), hexyl chain (6 carbons), and thiourea group (1 carbon).

- 27 hydrogen atoms : Including aliphatic hydrogens from the hexyl chain (14 hydrogens) and aromatic hydrogens (13 hydrogens).

- 3 nitrogen atoms : From the thiourea group (2 nitrogens) and the hexylamine’s primary amine (1 nitrogen).

- 5 oxygen atoms : Contributing to the xanthene’s hydroxyl groups, isobenzofuran ketone, and ether linkages.

- 1 sulfur atom : Central to the thiourea functional group.

The molecular weight is 505.59 g/mol for the free base and 542.04 g/mol when accounting for the hydrochloride counterion. A detailed mass contribution breakdown is provided below:

| Component | Contribution (g/mol) |

|---|---|

| C27H27N3O5S | 505.59 |

| HCl | 36.46 |

| Total | 542.04 |

Table 1: Molecular weight calculation for 1-(6-aminohexyl)-3-(fluorescein-5-yl)thiourea hydrochloride.

Structural and Functional Correlations

The compound’s design integrates fluorescence capability with amine reactivity. The fluorescein moiety enables excitation at ~494 nm and emission at ~521 nm, typical of fluorescein derivatives, while the hexylamine’s primary amine facilitates covalent conjugation to carboxylate-containing molecules via carbodiimide chemistry. This dual functionality makes it a versatile tool in bioimaging and molecular labeling applications.

Properties

Molecular Formula |

C27H28ClN3O5S |

|---|---|

Molecular Weight |

542.0 g/mol |

IUPAC Name |

1-(6-aminohexyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |

InChI |

InChI=1S/C27H27N3O5S.ClH/c28-11-3-1-2-4-12-29-26(36)30-16-5-8-20-19(13-16)25(33)35-27(20)21-9-6-17(31)14-23(21)34-24-15-18(32)7-10-22(24)27;/h5-10,13-15,31-32H,1-4,11-12,28H2,(H2,29,30,36);1H |

InChI Key |

FXKJQLJBNDZEFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 1,6-Diaminohexane

A solution of 1,6-diaminohexane in dry tetrahydrofuran (THF) is treated with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 molar ratio at 0°C. The reaction proceeds for 12 hours, yielding N-Boc-1,6-diaminohexane after extraction with ethyl acetate.

Deprotection to 6-Aminohexylamine Hydrochloride

The Boc-protected intermediate is treated with 4 M HCl in dioxane for 2 hours, followed by evaporation to yield 6-aminohexylamine hydrochloride.

Table 2: Functionalization of 1,6-Diaminohexane

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, THF, 0°C, 12 h | 90% | |

| HCl Deprotection | 4 M HCl/dioxane, rt, 2 h | 95% |

Thiourea Coupling Reaction

The conjugation of 5-FITC with 6-aminohexylamine hydrochloride is achieved via nucleophilic addition of the primary amine to the isothiocyanate group.

Reaction Conditions

A solution of 5-FITC in anhydrous dimethylformamide (DMF) is added dropwise to 6-aminohexylamine hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) to neutralize HCl. The reaction is stirred at room temperature for 24 hours under inert atmosphere.

Purification

The crude product is precipitated using cold diethyl ether, followed by reversed-phase HPLC purification (C18 column, 0.1% TFA in acetonitrile/water). Lyophilization yields the final compound as a hydrochloride salt.

Table 3: Thiourea Coupling Optimization

| Parameter | Optimal Condition | Purity | Source |

|---|---|---|---|

| Solvent | Anhydrous DMF | 98% | |

| Base | DIPEA (2 eq) | 95% | |

| Reaction Time | 24 h, rt | 90% |

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced under specific conditions to modify the thiourea linkage.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aminohexyl chain.

Scientific Research Applications

Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.

Medicine: Investigated for its potential use in diagnostic imaging and as a marker in therapeutic research.

Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl involves its ability to fluoresce under specific conditions. The fluorescein moiety absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The thiourea linkage may also interact with specific molecular targets, influencing the compound’s behavior and applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiourea Derivatives

*Estimated based on fluorescein (332.31 g/mol) and aminohexyl thiourea backbone.

Key Comparative Insights

Substituent-Driven Physicochemical Properties

- Perfluorophenyl thioureas (e.g., C₁₅H₁₈F₅N₃S, MW 367.38) exhibit high lipophilicity due to fluorine substituents, making them suitable for catalysis or solvent-resistant applications . In contrast, the aminohexyl-fluorescein derivative’s hydrophilicity and amine reactivity favor aqueous bio-conjugation.

- Dichlorophenyl thioureas (e.g., C₉H₁₀Cl₂N₃S) are used in chromatography and biomedical analysis, leveraging their polarity and halogen-mediated interactions .

Research Findings and Implications

- Fluorescein Conjugation: The aminohexyl-fluorescein thiourea’s fluorescence quantum yield and photostability are critical for imaging but may be compromised by thiourea linkage oxidation. This contrasts with non-fluorescent analogs, where stability focuses on chemical inertness .

- Structure-Activity Relationships (SAR): Bulkier substituents (e.g., isoindoloquinoxaline) reduce bioavailability, explaining their lack of antiviral activity . Smaller, polar groups (e.g., aminoethyl) enhance compatibility with analytical techniques .

Biological Activity

1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea hydrochloride (CAS No: 74902-44-6) is a synthetic compound characterized by its unique structure, which includes a thiourea moiety linked to a fluorescein dye. This compound has garnered attention due to its potential applications in biological imaging and therapeutic contexts. The molecular formula of this compound is C27H28ClN3O5S, with a molecular weight of approximately 542.046 g/mol.

Structure and Properties

The structure of 1-(6-Aminohexyl)-3-(fluorescein-5-yl)thiourea HCl features a fluorescein component that imparts significant fluorescent properties, making it useful in various biological assays. The thiourea group is known for its reactivity and ability to interact with biological macromolecules, which can lead to various biological activities, including antimicrobial and anticancer effects .

1. Fluorescent Properties

The fluorescein component allows for effective visualization in fluorescence microscopy, enabling researchers to track cellular processes and interactions in real time. This capability is crucial for studies involving cellular uptake and localization.

2. Antimicrobial Activity

Research indicates that compounds containing thiourea groups exhibit antimicrobial properties. The interaction of thiourea with biological macromolecules may disrupt cellular functions in pathogens, leading to their inhibition or death.

3. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer activity due to its ability to bind with proteins and nucleic acids, thereby influencing cellular mechanisms related to cancer progression .

4. Binding Affinity Studies

Interaction studies have shown that this compound can effectively bind to various biomolecules, facilitating research on protein-ligand interactions and nucleic acid dynamics. Such binding studies are essential for understanding drug design and development.

Case Study 1: Cellular Imaging

A study utilized this compound as a fluorescent tracer in live-cell imaging. The compound demonstrated excellent cellular uptake and localization within specific organelles, providing insights into intracellular dynamics and signaling pathways.

Case Study 2: Antimicrobial Testing

In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects at micromolar concentrations, highlighting its potential as a therapeutic agent against bacterial infections.

Comparative Analysis

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| 3-(Fluorescein-5-yl)thiourea | Contains fluorescein; lacks aminopropyl group | Simpler structure; primarily used as a dye |

| 1-(Aminomethyl)thiourea | Similar thiourea backbone; lacks fluorescein | More basic structure; limited fluorescent properties |

| Fluorescein | Pure dye without thiourea; widely used in imaging | High fluorescence; no thiourea reactivity |

This table illustrates how this compound combines the beneficial properties of both fluorescein and thiourea, setting it apart from other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.